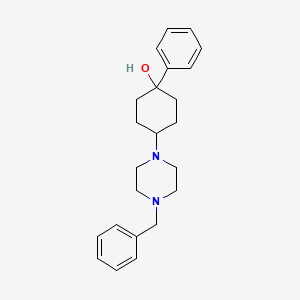![molecular formula C16H16N4O B14226491 N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine CAS No. 827031-25-4](/img/structure/B14226491.png)
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The structure of this compound features a pyrido[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated to form 2-amino-5-bromonicotinonitrile.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to introduce the N-(4-methoxyphenyl) and N,2-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reduce by-products, and improve overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine core.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MPC-6827 (Azixa): A microtubule-destabilizing agent with a similar mechanism of action.
N-(4-methoxyphenyl)naphthalen-2-amine derivatives: Used as hole-transporting materials in perovskite solar cells.
Uniqueness
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. Its ability to act as both an anticancer agent and a material for electronic applications highlights its versatility and potential for diverse scientific research .
Eigenschaften
CAS-Nummer |
827031-25-4 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-14(5-4-10-17-15)16(19-11)20(2)12-6-8-13(21-3)9-7-12/h4-10H,1-3H3 |
InChI-Schlüssel |
QXXZOMMQNRVBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)N(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
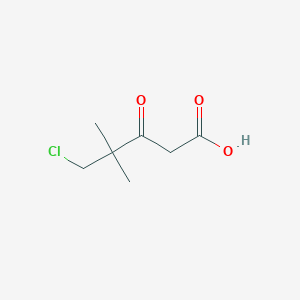

![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
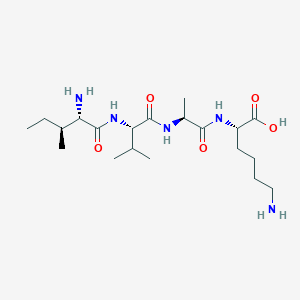
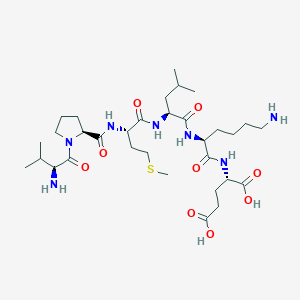
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
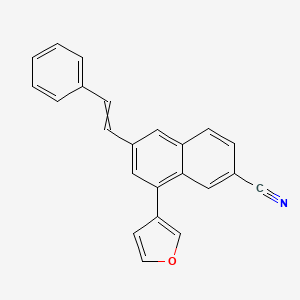
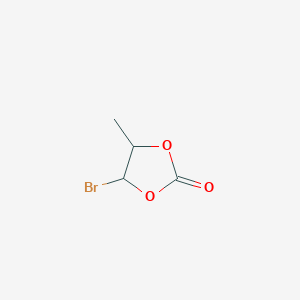
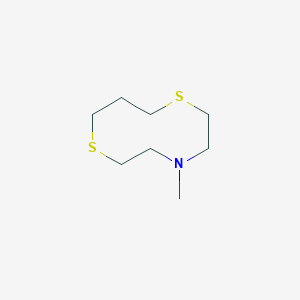
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
